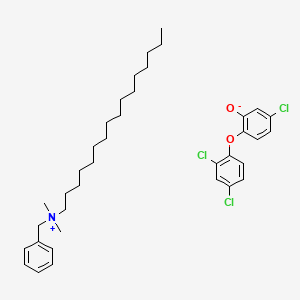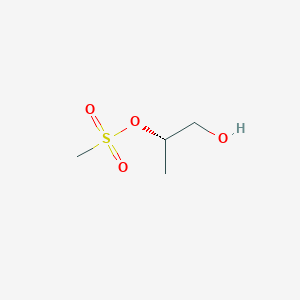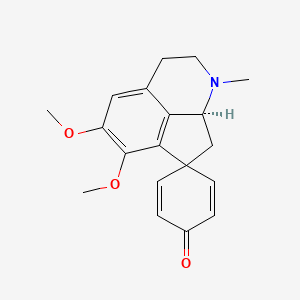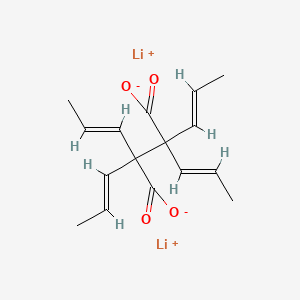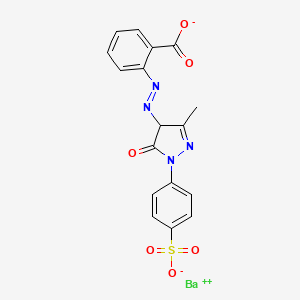
Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with a 1,1-dimethylpropyl group and two phenyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride typically involves the reaction of piperidine with 1,1-dimethylpropyl chloride and diphenylmethanol under acidic conditions. The reaction is carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amine derivatives.
Scientific Research Applications
Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a basic piperidine ring structure.
Diphenylmethanol: Contains two phenyl groups attached to a methanol moiety.
1,1-Dimethylpropyl Chloride: A precursor used in the synthesis of the compound.
Uniqueness
Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
91075-63-7 |
|---|---|
Molecular Formula |
C22H30ClN |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
1-(2-methylbutan-2-yl)-4,4-diphenylpiperidine;hydrochloride |
InChI |
InChI=1S/C22H29N.ClH/c1-4-21(2,3)23-17-15-22(16-18-23,19-11-7-5-8-12-19)20-13-9-6-10-14-20;/h5-14H,4,15-18H2,1-3H3;1H |
InChI Key |
MNAPWCXTHVEYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



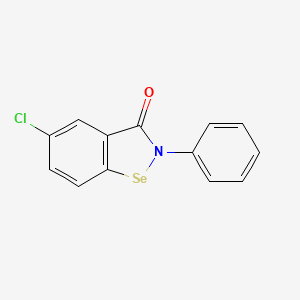

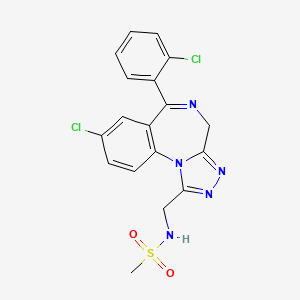
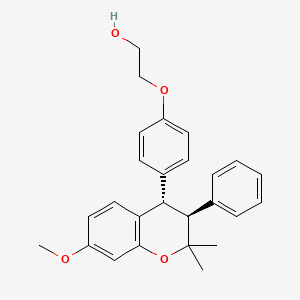

![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)

